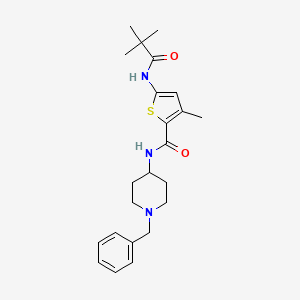
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide, also known as CFTRinh-172, is a compound that has been widely studied for its potential therapeutic applications in treating cystic fibrosis. This compound has been shown to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
作用機序
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the transport of chloride ions across cell membranes. This inhibition of CFTR function leads to a decrease in the production of mucus and an increase in the clearance of bacteria in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit CFTR function in a dose-dependent manner, with maximal inhibition occurring at concentrations of 10-20 μM. In vivo studies have shown that this compound can improve lung function and reduce inflammation in animal models of cystic fibrosis.
実験室実験の利点と制限
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been extensively characterized in vitro and in vivo, making it a well-established tool for investigating CFTR function. However, one limitation of this compound is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis. Additionally, researchers are investigating the use of this compound in combination with other drugs to improve its efficacy and reduce the potential for off-target effects. Finally, there is ongoing research into the molecular mechanisms of this compound inhibition, which may provide insights into the development of new therapies for cystic fibrosis.
合成法
The synthesis of 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with sulfuric acid to form the corresponding sulfonic acid derivative. This intermediate is then reacted with N-methyl-N-phenylpiperidine-4-carboxylic acid chloride to form the final product.
科学的研究の応用
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has been extensively studied in the context of cystic fibrosis research, as it has been shown to be a potent inhibitor of CFTR function. This compound has been used to investigate the role of CFTR in various physiological processes, including ion transport, mucus secretion, and bacterial clearance. Additionally, this compound has been used in preclinical studies to evaluate its potential as a therapeutic agent for cystic fibrosis.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-22(15-5-3-2-4-6-15)19(24)14-9-11-23(12-10-14)27(25,26)16-7-8-18(21)17(20)13-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQYMJDJGJNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


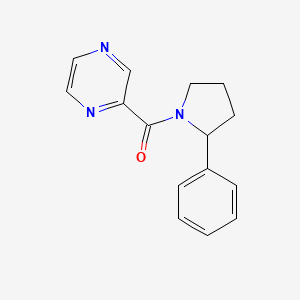
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)
![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)
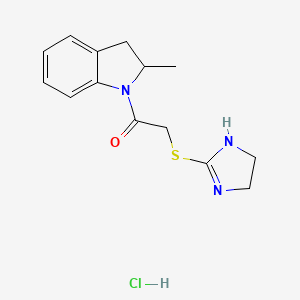
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
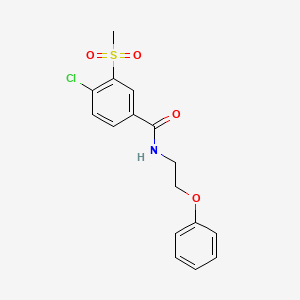
![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
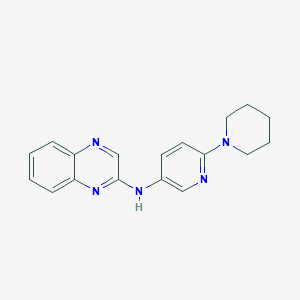
![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
